molecular formula C15H15NO3 B14713819 Benzamide, 4-methoxy-N-(phenylmethoxy)- CAS No. 22426-89-7

Benzamide, 4-methoxy-N-(phenylmethoxy)-

Cat. No.: B14713819
CAS No.: 22426-89-7
M. Wt: 257.28 g/mol
InChI Key: OCWVXSRIWOJPDZ-UHFFFAOYSA-N
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Description

4-Methoxy-N-(phenylmethoxy)benzamide (CAS RN: 317853-89-7) is a benzamide derivative characterized by a 4-methoxybenzoyl group linked to a substituted thiazole ring via an amide bond. Its IUPAC name is 4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide . The compound’s structure includes a methoxy group at the para position of the benzamide ring and a phenylmethoxy-substituted thiazole moiety.

Properties

CAS No.

22426-89-7

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

4-methoxy-N-phenylmethoxybenzamide

InChI

InChI=1S/C15H15NO3/c1-18-14-9-7-13(8-10-14)15(17)16-19-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,17)

InChI Key

OCWVXSRIWOJPDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NOCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 3-Benzyloxy-4-Methoxybenzoyl Chloride

The acyl chloride route, widely reported for benzamide derivatives, involves:

Step 1: Protection of 3-Hydroxy Group
3,4-Dihydroxybenzoic acid undergoes selective benzylation at the 3-position using benzyl bromide (BnBr) in the presence of potassium carbonate (K₂CO₃) in acetone. Subsequent methylation of the 4-hydroxy group with methyl iodide (CH₃I) yields 3-benzyloxy-4-methoxybenzoic acid.

Step 2: Acyl Chloride Formation
Treatment of the benzoic acid derivative with oxalyl chloride [(COCl)₂] and catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 35°C quantitatively generates 3-benzyloxy-4-methoxybenzoyl chloride.

Step 3: Amidation with Ammonia
Schotten-Baumann conditions are employed: the acyl chloride is reacted with aqueous ammonium hydroxide (NH₄OH) in a biphasic system (DCM/water) with triethylamine (Et₃N) as a base. The reaction proceeds at 0–5°C to minimize hydrolysis, yielding the target benzamide.

Optimization Insights

  • Solvent Choice : Dichloromethane enhances acyl chloride stability.
  • Stoichiometry : A 1:1.2 molar ratio of acid to oxalyl chloride ensures complete conversion.
  • Yield : 65–72% after recrystallization from ethanol.

Coupling Reagent-Assisted Synthesis

Carbodiimide-Based Activation

An alternative to acyl chlorides employs coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt):

Procedure

  • Activation : 3-Benzyloxy-4-methoxybenzoic acid is dissolved in DCM, followed by sequential addition of DIC and HOBt. The mixture is stirred for 30 minutes to form the active ester.
  • Ammonolysis : Ammonium bicarbonate (NH₄HCO₃) is introduced, and the reaction proceeds at room temperature for 12–24 hours.
  • Workup : The crude product is purified via reversed-phase HPLC (C18 column, acetonitrile/water gradient).

Advantages

  • Avoids handling moisture-sensitive acyl chlorides.
  • Higher functional group tolerance, suitable for lab-scale synthesis.

Challenges

  • Lower yields (50–60%) due to competing side reactions.
  • Requires costly reagents and specialized purification.

Comparative Evaluation of Methodologies

Parameter Acyl Chloride Route Coupling Reagent Route
Yield 65–72% 50–60%
Reaction Time 4–6 hours 12–24 hours
Cost Moderate (oxalyl chloride) High (DIC, HOBt)
Scalability Industrial-scale feasible Limited to small-scale
Purification Recrystallization (ethanol) HPLC

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 7.45–7.30 (m, benzyl protons), δ 6.80–6.70 (aromatic protons), δ 3.85 (s, OCH₃), and δ 5.10 (s, OCH₂C₆H₅).
  • LCMS : [M+H]⁺ peak at m/z 257.28, consistent with the molecular formula C₁₅H₁₅NO₃.

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column (retention time: 3.41 min).
  • Melting Point : 158–160°C (decomposition observed above 165°C).

Industrial-Scale Considerations

Process Optimization

  • Catalytic DMF : Accelerates acyl chloride formation without side products.
  • Solvent Recovery : DCM is distilled and reused to reduce costs.

Environmental Impact

  • Waste Management : Quenching with NaHCO₃ neutralizes residual HCl, minimizing acidic waste.
  • Green Chemistry : Substituting DCM with ethyl acetate in coupling reactions is under investigation.

Chemical Reactions Analysis

Types of Reactions: Benzamide, 4-methoxy-N-(phenylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or phenylmethoxy groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzamide, 4-methoxy-N-(phenylmethoxy)- is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is studied for its potential antibacterial and antioxidant activities. It has shown effectiveness against certain gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Industry: In the industrial sector, benzamides are used in the production of plastics, rubber, and paper. They also serve as intermediates in the synthesis of therapeutic agents and other fine chemicals .

Mechanism of Action

The mechanism of action of Benzamide, 4-methoxy-N-(phenylmethoxy)- involves its interaction with specific molecular targets. The methoxy and phenylmethoxy groups enhance its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

(a) 4-Methoxy Group Significance

The 4-methoxy group is a critical pharmacophore in benzamide derivatives. Similarly, in PDE-4 inhibitors (e.g., T1–T6), methoxy and alkoxy substituents at the 3- or 4-position of the benzamide ring enhanced binding affinity, with T5 (4-(cyclopentyloxy)-3-methoxy-N-[4-[(1-methylethyl)amino]sulfonyl]phenyl) achieving a 76.8% yield and confirmed activity .

(b) Thiazole vs. Thiazolyl Modifications
  • 4-Methoxy-N-(4-methylcyclohexyl)benzamide (CAS RN: Not specified) replaces the thiazole ring with a cyclohexyl group, likely altering lipophilicity and metabolic stability .
(c) Aromatic vs. Aliphatic Substitutions
  • N,N-Dibenzyl-4-methoxybenzamide (CAS RN: 57409-26-4) substitutes the thiazole with dibenzylamine, increasing steric bulk and possibly reducing membrane permeability .
  • 4-Methoxy-N-(piperidine-1-carbonothioyl)benzamide (MPiCB) replaces the thiazole with a thiourea-piperidine group, leading to a smaller dihedral angle (63.13°) between the benzamide and piperidine rings compared to analogs like DUDYOS (72.60°), which may influence conformational stability .

Physicochemical and Structural Properties

(a) Solubility and Stability
  • Trimethobenzamide (CAS RN: 138-56-7), a trimethoxy analog, demonstrates pH- and temperature-dependent stability due to its dimethylaminoethoxy group .
  • 4-Methoxy-N-(phenylmethoxy)benzamide ’s phenylmethoxy-thiazole moiety likely increases hydrophobicity compared to T5’s sulfonamide group .
(b) Crystallographic Insights
  • MPiCB’s crystal structure revealed a planar benzamide ring and a 63.13° dihedral angle with the piperidine ring, suggesting moderate conformational flexibility .
  • In contrast, 4-bromo-N,N′-bis(4-methoxyphenyl)benzamidine showed significant delocalization in the N-C-N skeleton (bond length difference: 0.0839 Å), influenced by bromine and methoxy substituents .

Q & A

Q. What are the common synthetic routes for preparing Benzamide, 4-methoxy-N-(phenylmethoxy)-, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. For example, nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using DCM as solvent) are common. Key factors include temperature control (e.g., reflux at 80–100°C), stoichiometric ratios of reagents like benzoyl chloride derivatives, and catalysts such as sodium carbonate. Post-synthesis purification via column chromatography or recrystallization improves purity. Monitoring reaction progress with TLC or HPLC is critical .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR (¹H/¹³C) to confirm substituent positions and methoxy/phenylmethoxy groups.
  • FT-IR to identify carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches.
  • Mass Spectrometry (EI or ESI) for molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography (if crystalline) for absolute configuration determination. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What analytical methods are recommended for assessing purity and stability?

  • Methodological Answer :
  • HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • DSC/TGA for thermal stability analysis, identifying decomposition points (e.g., sudden weight loss at >150°C).
  • Accelerated stability studies under varied pH, humidity, and temperature to predict shelf-life. Use deuterated solvents for NMR stability checks over time .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this benzamide derivative in nucleophilic substitution reactions?

  • Methodological Answer : Employ DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potentials and identify electrophilic centers. Solvent effects can be modeled using PCM (Polarizable Continuum Model). Transition state analysis (TSA) with QM/MM methods evaluates activation energy barriers for substitutions at methoxy or phenylmethoxy groups. Compare computed reaction pathways with experimental kinetics .

Q. What strategies optimize crystallographic data refinement for this compound using SHELX software?

  • Methodological Answer :
  • Data Collection : Use high-resolution (<1.0 Å) X-ray data.
  • SHELXL Refinement : Apply restraints for disordered methoxy groups and anisotropic displacement parameters.
  • Validation : Check R-factors (R1 < 0.05) and ADP consistency with PLATON. For twinned crystals, use TWIN/BASF commands. Reference SHELX documentation for handling pseudo-symmetry .

Q. What safety protocols are critical when handling derivatives with thermal instability or mutagenic potential?

  • Methodological Answer :
  • Risk Assessment : Conduct DSC to identify decomposition thresholds.
  • Ventilation : Use fume hoods for weighing and reactions.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Mutagenicity Mitigation : Follow Ames test guidelines (e.g., OECD 471) for derivatives. Store unstable compounds at -20°C under inert atmosphere .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer : Standardize assays:
  • Dose-Response Curves : Use consistent concentrations (e.g., 1–100 µM) and controls.
  • Cell Lines : Validate (e.g., STR profiling) to avoid cross-contamination.
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values. Meta-analysis of published data (e.g., using RevMan) identifies outliers or methodological biases .

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